2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER
Overview
Description
2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER is a chemical compound that features a boron-containing dioxaborolane ring attached to a picolinonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-Cyanopyridine-4-boronic Acid Pinacol Ester, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, is the formation of carbon-carbon bonds . This compound is a boronic ester, which is widely used in Suzuki-Miyaura coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester is transferred from boron to a transition metal, such as palladium . This forms a new metal-carbon bond, which is a key step in the Suzuki-Miyaura coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds .
Pharmacokinetics
As a boronic ester, the compound has certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that the stability and reactivity of boronic esters can be influenced by factors such as temperature and the presence of other chemical groups .
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a transition metal catalyst is crucial for the Suzuki-Miyaura coupling reaction . Additionally, factors such as temperature, solvent, and the presence of base can also affect the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of picolinonitrile with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst like palladium and carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boron-containing ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Aryl-substituted picolinonitriles.
Scientific Research Applications
2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into new drug candidates and therapeutic agents.
Industry: Used in the development of new materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Uniqueness
2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER is unique due to the combination of the boron-containing dioxaborolane ring and the picolinonitrile moiety. This combination provides a versatile platform for various chemical transformations and applications in different fields of research .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-6-15-10(7-9)8-14/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWEPUHGNIVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671329 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-62-6 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=741709-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanopyridine-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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